

Spectral Characteristics of β -Aspartyl-Histidine: A Technical Guide

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Compound of Interest

Compound Name: *Beta-Asp-His*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of β -Aspartyl-Histidine (β -Asp-His). Distinguishing β -aspartyl peptides from their α -aspartyl isomers is a significant analytical challenge, as the inclusion of a β -aspartyl bond can alter or eliminate the physiological activity of a peptide[1]. This document outlines the key spectral features and experimental protocols necessary for the identification and characterization of this dipeptide.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and sequence of peptides. For isomeric species like α - and β -Asp-His, tandem mass spectrometry (MS/MS) is essential to probe structural differences through fragmentation analysis.

Molecular Mass Data

The fundamental mass properties of Aspartyl-Histidine are consistent for both isomers.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₄ O ₅	PubChem[2]
Average Molecular Weight	270.24 g/mol	MedchemExpress.com, PubChem[2][3]
Monoisotopic Mass	270.09641956 Da	PubChem[2]

Fragmentation Characteristics of β -Aspartyl Peptides

The key to differentiating β -aspartyl peptides lies in unique fragmentation pathways observed during collision-induced dissociation (CID). While standard b and y ions are formed, peptides containing a β -aspartic acid residue yield distinctive fragment ions resulting from an internal rearrangement[4].

Key diagnostic fragments for peptides containing a β -aspartic acid at position 'n' include:

- $b_{n-1} + H_2O$: This ion is formed in peptides with a basic amino acid residue at the position preceding the β -aspartic acid[4].
- $y''(\text{total residues} - n + 1) - 46$: This ion, corresponding to a v_n ion, is also a characteristic product of the rearrangement[4].
- Immonium Ion at m/z 70: Peptides with a β -aspartic acid residue may produce a characteristic immonium ion at m/z 70, in contrast to the normal aspartic acid immonium ion at 88 Da[4].

Low-energy ESI-MS/MS is effective for observing these unique fragments[4]. It is important to note that CID alone may not always differentiate between α - and β -Asp fragments, as they can produce fragment pairs with the same m/z[5].

The table below shows potential MS/MS fragmentation data for a precursor ion of m/z 271.1 $[M+H]^+$, as listed for Aspartyl-Histidine.

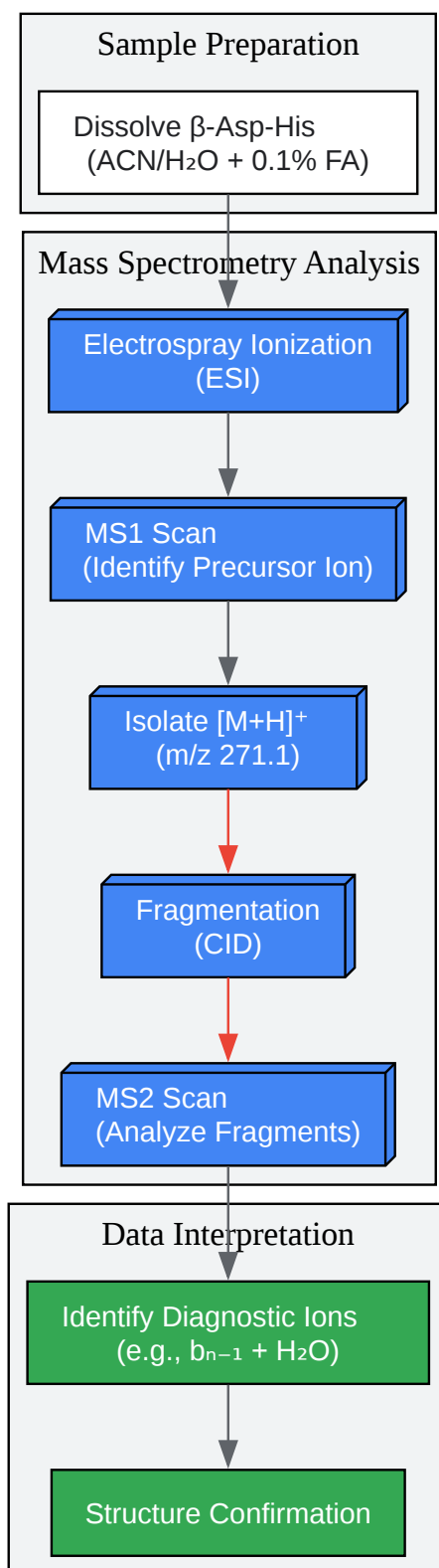
m/z	Putative Identification
254.1	$[M+H - NH_3]^+$
253.1	$[M+H - H_2O]^+$
156.0	Histidine residue-related fragment
110.0	Histidine immonium ion

Data derived from PubChem for CID 14717808. The source does not distinguish between α and β isomers.[\[2\]](#)

Experimental Protocol: ESI-MS/MS

- **Sample Preparation:** Dissolve the β -Asp-His sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 μ M. The formic acid aids in protonation for positive ion mode analysis.
- **Ionization:** Introduce the sample into an electrospray ionization (ESI) source.
- **MS1 Scan:** Perform a full scan in a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-ToF) to identify the protonated precursor ion, $[M+H]^+$, at $m/z \sim 271.1$.
- **Precursor Selection:** Isolate the precursor ion using the quadrupole.
- **Fragmentation:** Subject the isolated precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.
- **MS2 Scan:** Analyze the resulting fragment ions in the TOF analyzer.
- **Data Analysis:** Scrutinize the spectrum for the presence of characteristic β -aspartyl fragments (e.g., $b_{n-1} + H_2O$, $y'' - 46$, and an immonium ion at m/z 70) to confirm the β -linkage[\[4\]](#).

Mass Spectrometry Workflow



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Caption: Workflow for the characterization of β -Asp-His using ESI-MS/MS.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For β -Asp-His, NMR is crucial for unambiguously confirming the beta-linkage through the observation of spin-spin couplings.

Predicted NMR Chemical Shifts

While specific, experimentally-derived spectra for β -Asp-His are not readily available in the surveyed literature, typical chemical shift ranges for the constituent amino acid residues can provide an estimate. The chemical shift values will be highly dependent on the pH of the solution.

^1H NMR Predicted Chemical Shifts (in D_2O)

Proton	Aspartate Moiety (ppm)	Histidine Moiety (ppm)
α -H	~4.5 - 4.8	~4.6 - 4.9
β -H	~2.7 - 2.9	~3.1 - 3.3
Imidazole C2-H	-	~8.7
Imidazole C4-H	-	~7.4

^{13}C NMR Predicted Chemical Shifts (in D_2O)

Carbon	Aspartate Moiety (ppm)	Histidine Moiety (ppm)
C=O (Peptide)	~172 - 176	-
C=O (Side Chain)	~175 - 180	-
C=O (C-Terminus)	-	~174 - 178
C α	~51 - 54	~53 - 56
C β	~38 - 41	~28 - 31
Imidazole C2	-	~135
Imidazole C4	-	~118
Imidazole C5	-	~130

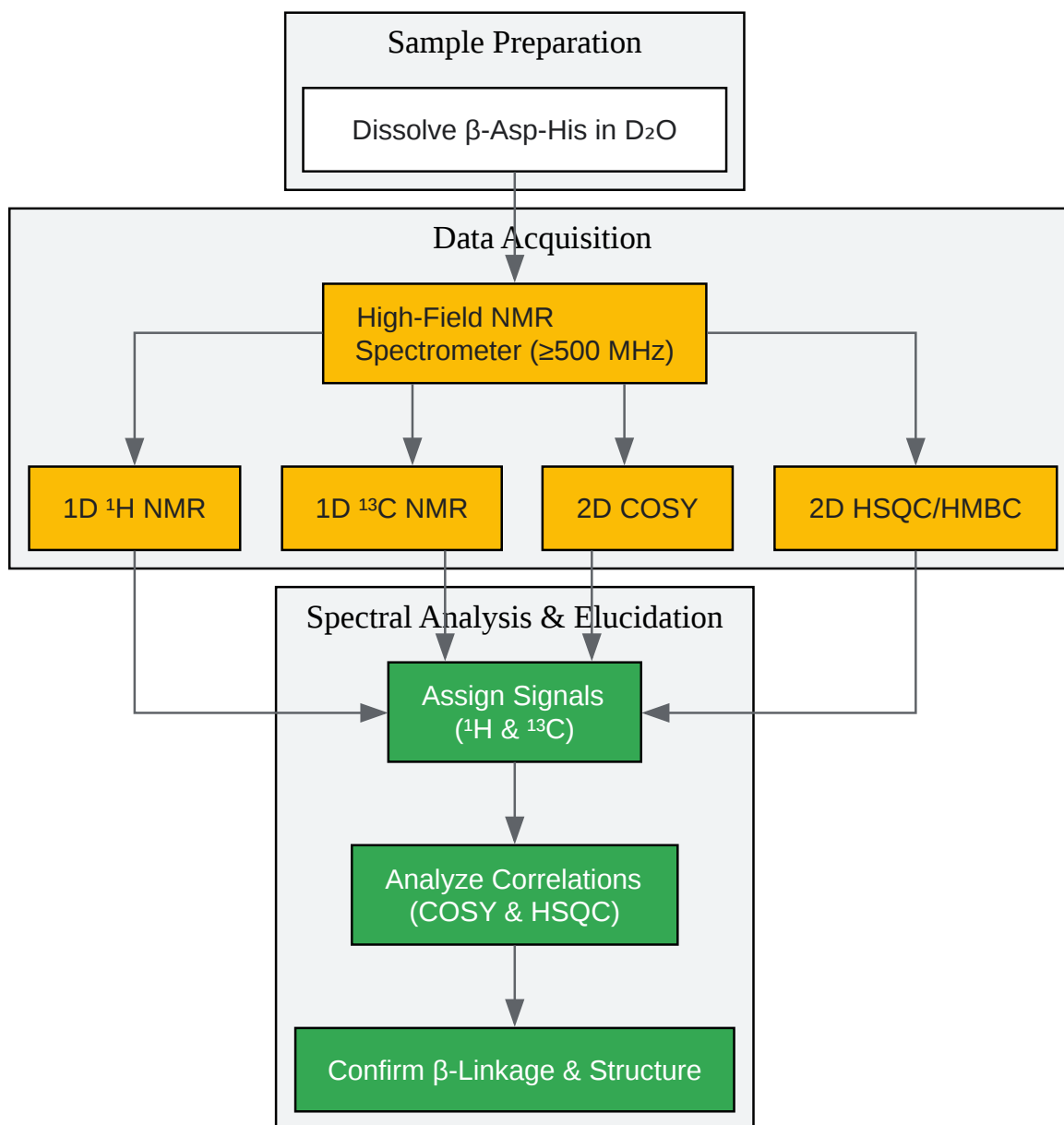
Note: These are general ranges for amino acid residues and may vary significantly for the specific dipeptide.[\[6\]](#)

Experimental Protocol: 1D and 2D NMR

- **Sample Preparation:** Dissolve ~5-10 mg of β -Asp-His in 0.5-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), which is suitable for peptides and allows observation of exchangeable protons if desired (or suppresses them).
- **Spectrometer Setup:** Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and resolution[\[7\]](#).
- **1D ¹H NMR:** Acquire a standard one-dimensional proton spectrum to identify the chemical shifts and multiplicities of all non-exchangeable protons.
- **1D ¹³C NMR:** Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
- **2D COSY (Correlation Spectroscopy):** Perform a COSY experiment to establish proton-proton (¹H-¹H) spin-spin coupling networks, which is essential for assigning protons within the aspartate and histidine spin systems.

- 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded protons and carbons (^1H - ^{13}C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
- Data Analysis: Integrate the 1D and 2D data to assign all signals. The key to confirming the β -linkage is to observe the COSY correlation between the amide proton (if not exchanged) and the β -proton of the aspartate residue, rather than the α -proton.

NMR Analysis Workflow



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Caption: Workflow for structural elucidation of β -Asp-His using NMR spectroscopy.

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